3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20450435
InChI: InChI=1S/C14H22N2O2S.ClH/c15-10-4-5-13-6-8-14(9-7-13)19(17,18)16-11-2-1-3-12-16;/h6-9H,1-5,10-12,15H2;1H
SMILES:
Molecular Formula: C14H23ClN2O2S
Molecular Weight: 318.9 g/mol

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC20450435

Molecular Formula: C14H23ClN2O2S

Molecular Weight: 318.9 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride -

Specification

Molecular Formula C14H23ClN2O2S
Molecular Weight 318.9 g/mol
IUPAC Name 3-(4-piperidin-1-ylsulfonylphenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C14H22N2O2S.ClH/c15-10-4-5-13-6-8-14(9-7-13)19(17,18)16-11-2-1-3-12-16;/h6-9H,1-5,10-12,15H2;1H
Standard InChI Key RGEVEZQVNFPNCY-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl

Introduction

Chemical Identity and Structural Properties

The compound’s IUPAC name, 3-(4-piperidin-1-ylsulfonylphenyl)propan-1-amine hydrochloride, reflects its core structure: a phenyl ring substituted at the para position with a piperidine-1-sulfonyl group, connected via a three-carbon chain to a primary amine, which is protonated as a hydrochloride salt. Key physicochemical properties include:

PropertyValue
Molecular Weight318.9 g/mol
Molecular FormulaC₁₄H₂₃ClN₂O₂S
Canonical SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl
Topological Polar Surface Area89.6 Ų

The sulfonyl group (-SO₂-) introduces strong electron-withdrawing effects, potentially enhancing binding interactions with biological targets such as enzymes or receptors . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in preclinical studies.

Synthetic Methodologies and Optimization

While no direct synthesis protocol for this compound is published, plausible routes can be inferred from analogous piperidine-containing molecules :

Nucleophilic Aromatic Substitution (SNAr)

A two-step strategy may involve:

  • Sulfonylation of Piperidine: Reacting piperidine with 4-(chlorosulfonyl)phenylpropan-1-amine under basic conditions to form the sulfonamide bond .

  • Amine Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling between a brominated phenylpropan-1-amine precursor and piperidine could install the piperidine moiety, followed by sulfonylation . This method offers regioselectivity advantages but requires stringent anhydrous conditions.

Critical Challenges:

  • Steric hindrance from the piperidine ring may reduce sulfonylation yields.

  • Purification of the hydrochloride salt necessitates careful pH control to avoid decomposition .

Spectroscopic Characterization

Experimental data for related piperidine sulfonamides provide insights into expected spectral features :

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 1.40–1.70 (m, 6H, piperidine CH₂)

    • δ 2.80–3.20 (m, 5H, propan-1-amine CH₂ and NH₃⁺)

    • δ 7.60–7.90 (m, 4H, aromatic protons)

  • IR (cm⁻¹):

    • 1340, 1160 (S=O asymmetric/symmetric stretching)

    • 2930, 2850 (C-H aliphatic stretching)

  • Mass Spectrometry:

    • Predicted [M+H]⁺: 319.1 m/z (C₁₄H₂₃ClN₂O₂S)

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis to improve yield and purity.

  • Target Identification: High-throughput screening against kinase or GPCR panels could reveal lead candidates.

  • ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and plasma protein binding to prioritize in vivo studies.

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